

Introduction: Charting the Course for a Novel Phenylpiperidine Derivative

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Compound of Interest

Compound Name: (2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid

CAS No.: 876711-03-4

Cat. No.: B3017928

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In the landscape of modern drug discovery, the journey of a candidate molecule from initial synthesis to clinical application is critically dependent on a thorough understanding of its interaction with the human body. This guide focuses on **(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid**, a compound featuring a 4-phenylpiperidine scaffold fused with a glutarimide moiety and an N-acetic acid side chain. These structural motifs are present in numerous clinically significant agents, suggesting a rich, yet complex, pharmacological potential.[1][2][3] The presence of the piperidine ring can enhance druggability by improving metabolic stability and pharmacokinetic (ADME) properties, while potentially reducing toxicity.[1]

The success or failure of a drug candidate is often determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which governs its efficacy, safety, and dosing regimen.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive ADME data for Investigational New Drug (IND) and New Drug Application (NDA) submissions.[6][7][8][9][10]

Given the novelty of **(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid**, this document serves as a proactive technical guide for researchers and drug development professionals. It outlines a

strategic, multi-tiered approach to comprehensively characterize its ADME profile. We will proceed from predictive computational assessments to detailed in vitro protocols and culminate in the design of a definitive in vivo study, providing the scientific rationale behind each step.

Part 1: In Silico Profiling & Physicochemical Characterization

The initial phase of ADME assessment leverages computational tools to predict the molecule's fundamental properties and "drug-likeness".^{[11][12][13]} This cost-effective approach provides a foundational dataset that guides subsequent, resource-intensive experimental work.

Physicochemical Properties and "Drug-Likeness" Evaluation

A molecule's oral bioavailability can often be estimated by its adherence to established principles like Lipinski's Rule of Five.^{[4][5][14]} This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight under 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not exceeding 5.^{[5][14][15]}

Table 1: Predicted Physicochemical Properties of **(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid**

Property	Predicted Value	Lipinski's Rule of Five Assessment
Molecular Weight	~275.29 g/mol	Compliant (< 500)
Hydrogen Bond Donors	1 (from the carboxylic acid)	Compliant (≤ 5)
Hydrogen Bond Acceptors	4 (two carbonyls, one carboxyl)	Compliant (≤ 10)
logP (Octanol-Water Partition)	~1.5 - 2.0	Compliant (≤ 5)
Polar Surface Area (PSA)	~74.6 Å ²	Favorable for cell permeability

Note: These values are estimations based on the chemical structure and may vary slightly between different prediction algorithms.

Interpretation: The compound demonstrates full compliance with Lipinski's Rule of Five, suggesting a high probability of good oral absorption. The moderate PSA further supports the potential for efficient membrane permeation.

Predictive ADME Modeling

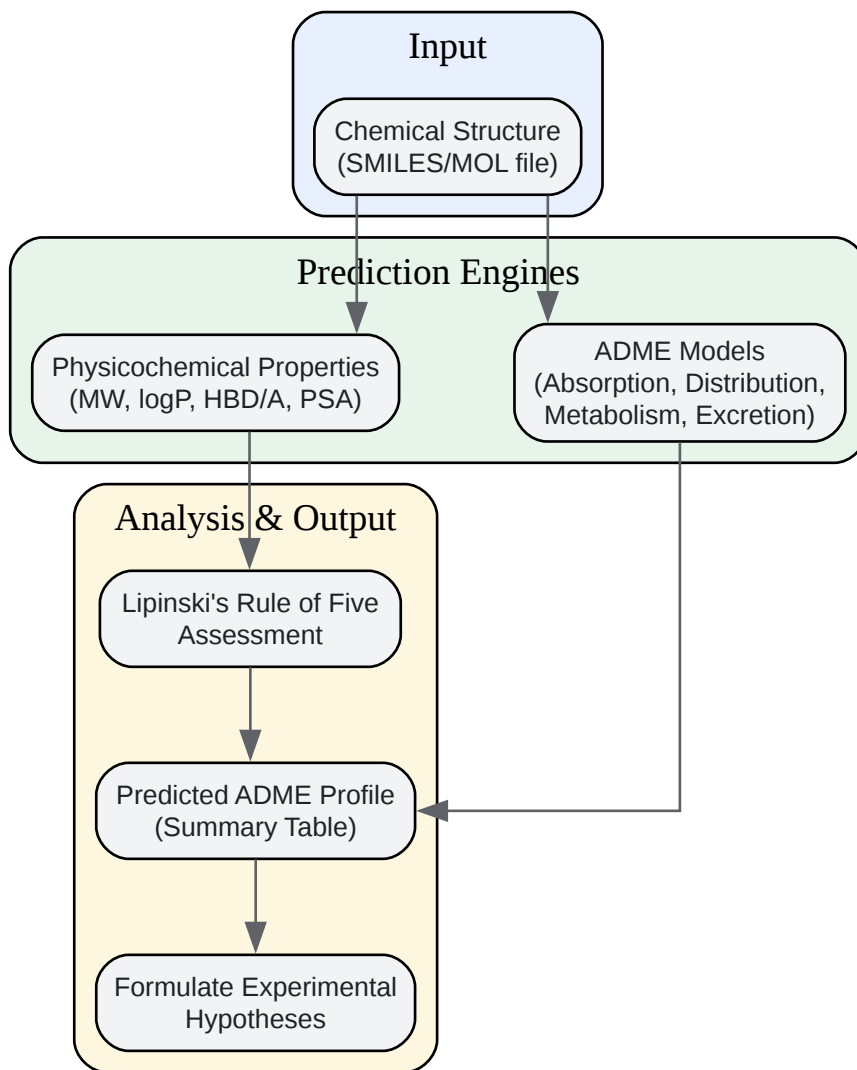
Specialized software can provide more granular predictions on specific ADME endpoints. These predictions are based on large datasets of experimentally determined properties of existing drugs and chemicals.[\[11\]](#)[\[16\]](#)

Table 2: In Silico ADME Predictions

ADME Parameter	Prediction	Rationale & Implication
Absorption		
Human Intestinal Absorption	High	Consistent with Lipinski's profile.
Caco-2 Permeability	Moderate to High	Suggests good potential for passive diffusion across the gut wall.
P-gp Substrate	Unlikely	The structure lacks common P-glycoprotein recognition motifs.
Distribution		
Plasma Protein Binding (PPB)	Moderate	The combination of lipophilic (phenyl ring) and hydrophilic (acetic acid) moieties suggests it will not be overly bound or entirely free in plasma.
Blood-Brain Barrier (BBB) Permeation	Possible	While the carboxylic acid may limit passive diffusion, the overall lipophilicity could allow for some CNS exposure.
Metabolism		
CYP450 Substrate	CYP3A4, CYP2C9	The phenyl ring is a common site for hydroxylation by these major drug-metabolizing enzymes. [12] [17]
CYP450 Inhibitor	Unlikely	The structure does not contain potent inhibitory functional groups.
Excretion		
Primary Route	Renal and/or Biliary	The presence of a carboxylic acid group makes it a candidate for active renal

secretion via OATs.
 Glucuronidation could lead to
 biliary excretion.

Workflow for In Silico ADME Assessment



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Caption: Workflow for initial in silico ADME profiling.

Part 2: Definitive In Vitro ADME Characterization

While *in silico* tools provide valuable guidance, *in vitro* assays are essential for generating definitive, quantitative data.^{[18][19][20][21]} The following protocols are designed to systematically evaluate each component of the ADME profile.

Absorption: Solubility and Permeability

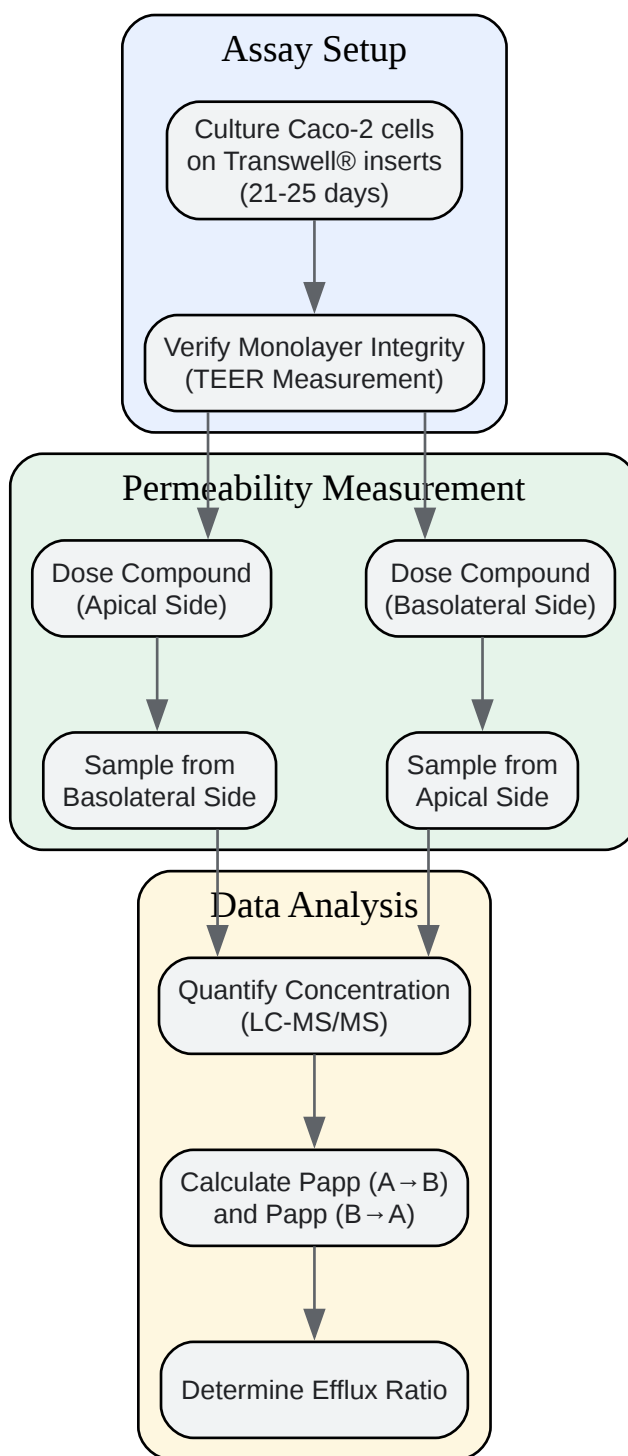
A. Thermodynamic Solubility Assay

- **Causality:** Poor aqueous solubility is a primary cause of low oral bioavailability. This assay determines the maximum concentration the compound can achieve in a solution at equilibrium, which is critical for predicting its absorption from the gastrointestinal tract.
- **Protocol:**
 - Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
 - Add an excess of the compound to vials containing phosphate-buffered saline (PBS) at pH 7.4.
 - Incubate the vials at room temperature with shaking for 24 hours to ensure equilibrium is reached.
 - Filter the samples to remove undissolved solid.
 - Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.
 - Compare the measured concentration against a standard curve to determine solubility in $\mu\text{g/mL}$ or μM .

B. Caco-2 Permeability Assay

- **Causality:** This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.^[20] It measures the rate of drug transport from the apical (intestinal lumen) to the basolateral (blood) side, providing an apparent permeability coefficient (P_{app}). It can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.

- Protocol:
 - Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a confluent, differentiated monolayer is formed.
 - Verify monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements.
 - For apical-to-basolateral (A → B) assessment, add the test compound to the apical chamber.
 - At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
 - For basolateral-to-apical (B → A) assessment, add the compound to the basolateral chamber and sample from the apical side.
 - Quantify the compound concentration in all samples by LC-MS/MS.
 - Calculate the Papp value. An efflux ratio ($P_{app} B \rightarrow A / P_{app} A \rightarrow B$) greater than 2 suggests the compound is a substrate for an efflux transporter.



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Caption: Experimental workflow for the Caco-2 permeability assay.

Distribution: Where Does the Drug Go?

A. Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

- Causality: Only the unbound fraction of a drug in plasma is free to distribute into tissues and exert a pharmacological effect. High plasma protein binding can limit efficacy and affect clearance. The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing the unbound drug to equilibrate.
- Protocol:
 - Add the test compound to human plasma.
 - Pipette the plasma/compound mixture into the sample chamber of the RED device.
 - Add an equal volume of PBS to the buffer chamber.
 - Incubate the sealed plate at 37°C with shaking for 4-6 hours.
 - After incubation, collect samples from both the plasma and buffer chambers.
 - The concentration in the buffer chamber is equivalent to the unbound drug concentration. Quantify concentrations in both chambers by LC-MS/MS.
 - Calculate the percentage of unbound drug: $\% \text{ Unbound} = (\text{Buffer Concentration} / \text{Plasma Concentration}) \times 100$.

Metabolism: Biotransformation and Stability

A. Metabolic Stability in Human Liver Microsomes (HLM)

- Causality: HLMs are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. This assay measures the rate at which the parent drug is consumed, providing an estimate of its intrinsic clearance (CL_{int}) by the liver.
- Protocol:
 - Pre-incubate the test compound with pooled HLMs in a phosphate buffer at 37°C.

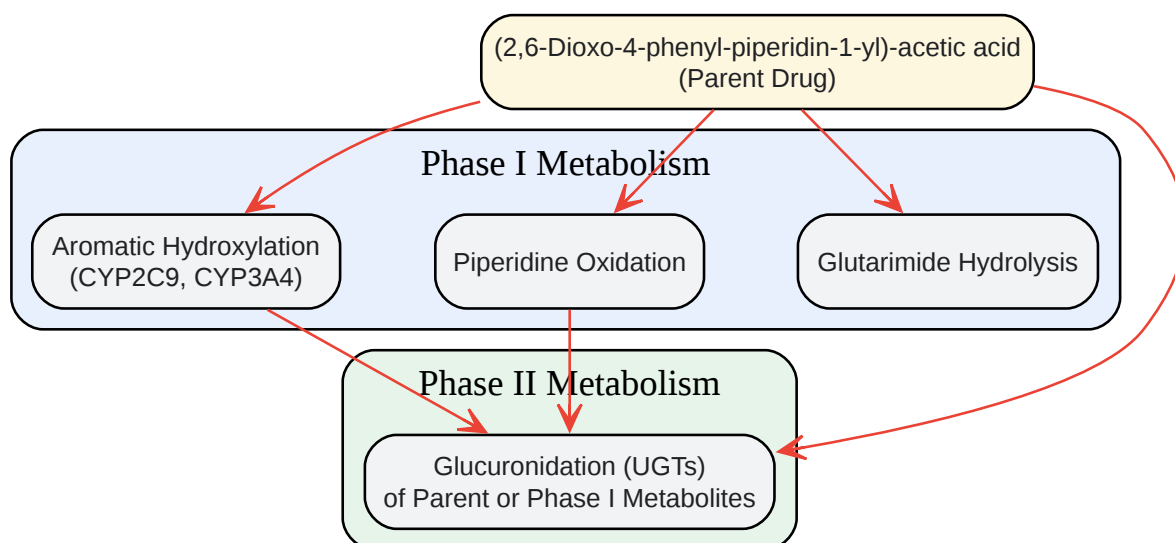
- Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound over time.
- Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance.

B. Metabolite Identification in Human Hepatocytes

- Causality: While microsomes are excellent for assessing Phase I stability, cryopreserved human hepatocytes contain both Phase I and Phase II (e.g., glucuronidation) enzymes, providing a more complete picture of metabolism.[\[20\]](#)[\[21\]](#) This experiment identifies the major metabolites formed.
- Protocol:
 - Incubate the test compound with pooled cryopreserved human hepatocytes in a suitable culture medium at 37°C.
 - After a set incubation period (e.g., 2 hours), quench the reaction with a cold organic solvent.
 - Process the samples (centrifuge, concentrate) for analysis.
 - Analyze the samples using high-resolution LC-MS/MS.
 - Compare the mass spectra of the incubated samples to a control (time zero) sample to identify new peaks corresponding to metabolites.
 - Elucidate the structures of the most abundant metabolites based on their mass-to-charge ratio and fragmentation patterns.

Predicted Metabolic Pathways: Based on the compound's structure, the following metabolic transformations are plausible:

- Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, primarily mediated by CYP2C9 or CYP3A4.
- Piperidine Ring Oxidation: Hydroxylation or N-dealkylation of the piperidine ring.
- Glutarimide Ring Hydrolysis: Opening of the 2,6-dioxopiperidine ring, which can be a non-enzymatic process.[22]
- Phase II Conjugation: Glucuronidation of the carboxylic acid group or any newly formed hydroxyl groups is a highly probable pathway.[22][23]



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Caption: Predicted metabolic pathways for the title compound.

Part 3: Prospective In Vivo Pharmacokinetic Study Design

The culmination of ADME characterization is the in vivo study, which integrates all processes within a living organism.[20] A human radiolabeled mass balance study is the gold standard,

typically conducted before late-phase clinical trials to fully understand the drug's fate.[6][10][24][25] The following outlines a precursor rodent study.

Rodent Pharmacokinetic (PK) Study

- Causality: This study provides the first look at how the drug behaves in a whole organism, yielding key parameters like clearance (CL), volume of distribution (Vd), half-life ($t_{1/2}$), and oral bioavailability (%F). This data is crucial for predicting human PK and selecting doses for toxicology studies.
- Study Design:
 - Species: Male Sprague-Dawley rats (n=3-5 per group).
 - Groups:
 - Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) via tail vein.
 - Group 2: Oral (PO) administration (e.g., 10 mg/kg) via gavage.
 - Sampling: Serial blood samples collected from a cannulated vessel at pre-dose and multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
 - Sample Processing: Plasma is harvested from blood samples and stored at -80°C until analysis.
 - Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug in rat plasma.
 - Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to derive PK parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

Parameter	Description	Importance
CL (Clearance)	The volume of plasma cleared of the drug per unit time.	Indicates the efficiency of elimination.
Vd (Volume of Distribution)	The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.	Indicates the extent of tissue distribution.
t _{1/2} (Half-life)	The time required for the drug concentration to decrease by half.	Determines dosing interval.
AUC (Area Under the Curve)	The total drug exposure over time.	Used to calculate bioavailability and assess overall exposure.
%F (Bioavailability)	The fraction of the oral dose that reaches systemic circulation.	A key determinant of oral dose efficacy. Calculated as $(AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

Conclusion: Synthesizing a Comprehensive ADME Profile

By systematically executing the in silico, in vitro, and in vivo studies outlined in this guide, a comprehensive ADME profile for **(2,6-Dioxo-4-phenyl-piperidin-1-yl)-acetic acid** can be constructed. The initial predictions suggest a favorable drug-like profile with good potential for oral absorption. Key areas for experimental focus will be confirming its metabolic pathways, particularly the roles of CYP-mediated oxidation and potential glucuronidation, and quantifying its oral bioavailability and clearance in vivo. This integrated dataset will be indispensable for making informed decisions, de-risking development, and ultimately guiding this novel compound through the preclinical and clinical phases.

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